![molecular formula C16H15N3O2 B251868 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B251868.png)
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide: is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Phenyl Group: The oxazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Butyramide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced amides, and other functionalized compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor for enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids like anandamide.
Biological Studies: It has been studied for its antiparasitic activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis.
Chemical Biology: The compound is used in structure-activity relationship (SAR) studies to understand the interactions between the oxazole derivatives and their biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor for enzymes like FAAH, preventing the breakdown of endocannabinoids and thereby modulating their levels in the body.
Antiparasitic Activity: It inhibits key enzymes in the parasite Trypanosoma brucei, disrupting its metabolic processes and leading to its death.
Comparison with Similar Compounds
Similar Compounds
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: Another oxazole derivative with similar biological activities.
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: A class of compounds with potent inhibitory activity against Trypanosoma brucei.
Uniqueness
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is unique due to its specific structure, which allows it to interact with multiple biological targets. Its ability to inhibit FAAH and its antiparasitic activity make it a versatile compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-5-14(20)18-12-7-3-6-11(10-12)16-19-15-13(21-16)8-4-9-17-15/h3-4,6-10H,2,5H2,1H3,(H,18,20) |
InChI Key |
KMDKJFMFOWMLNR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


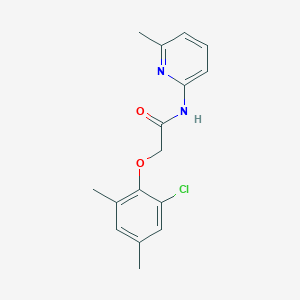
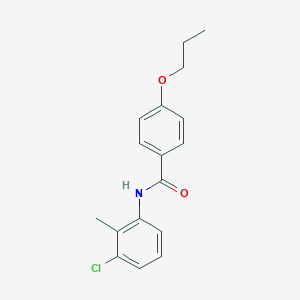
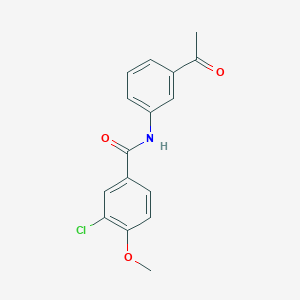
![N-[4-(4-FLUOROBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B251789.png)
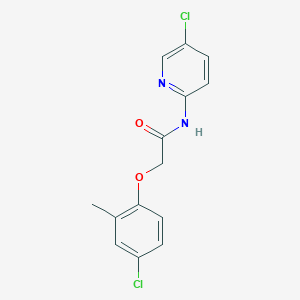
![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B251800.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)
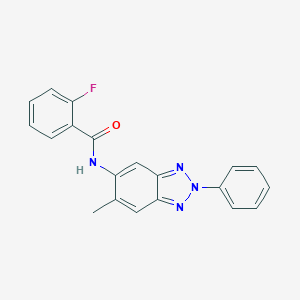
![2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)
![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)
![2-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B251808.png)
